(S)-2-(1,2-Diaminoethyl)pyridin-3-ol
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Overview
Description
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol is a chiral organic compound that features a pyridine ring substituted with a hydroxyl group at the third position and a diaminoethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,2-Diaminoethyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Functional Group Introduction: The hydroxyl group is introduced at the third position of the pyridine ring through selective hydroxylation reactions.
Diaminoethyl Group Addition: The diaminoethyl group is introduced via nucleophilic substitution reactions, often using ethylenediamine as a reagent.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved through various methods such as chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the laboratory synthesis procedures to accommodate larger quantities.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Employing advanced purification techniques like crystallization, distillation, and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The diaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Ketones or aldehydes depending on the specific reaction conditions.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different substituents replacing the diaminoethyl group.
Scientific Research Applications
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism by which (S)-2-(1,2-Diaminoethyl)pyridin-3-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
®-2-(1,2-Diaminoethyl)pyridin-3-ol: The enantiomer of the compound, which may have different biological activities.
2-(1,2-Diaminoethyl)pyridin-3-ol: The racemic mixture containing both (S)- and ®-enantiomers.
2-(Aminoethyl)pyridin-3-ol: A similar compound lacking one amino group.
Uniqueness
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets and different pharmacological properties compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[(1S)-1,2-diaminoethyl]pyridin-3-ol |
InChI |
InChI=1S/C7H11N3O/c8-4-5(9)7-6(11)2-1-3-10-7/h1-3,5,11H,4,8-9H2/t5-/m0/s1 |
InChI Key |
JUNUABYSFBUZOA-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@H](CN)N)O |
Canonical SMILES |
C1=CC(=C(N=C1)C(CN)N)O |
Origin of Product |
United States |
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